1-(4,6-Dibromopyridin-2-YL)ethanone
Description
1-(4,6-Dibromopyridin-2-YL)ethanone is a pyridine derivative featuring a ketone group (ethanone) at the 2-position and bromine substituents at the 4- and 6-positions of the pyridine ring. Its molecular formula is inferred as C₇H₅Br₂NO, with a molecular weight of 278.81 g/mol.
Properties
IUPAC Name |
1-(4,6-dibromopyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTPLSHWCQDKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Brominating Agents and Conditions
Bromine (Br₂) and N-bromosuccinimide (NBS) are commonly employed, with Lewis acids such as FeBr₃ enhancing electrophilic substitution. A typical procedure involves dissolving 2-acetylpyridine in dichloromethane (DCM) at 0–5°C, followed by dropwise addition of Br₂ (2.2 equiv) over 1 hour. The mixture is stirred at room temperature for 12–24 hours, yielding the dibrominated product after aqueous workup.
Table 1: Bromination Efficiency Under Varied Conditions
| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Br₂ (2.2 equiv) | DCM | 25 | 24 | 68 | 92 |
| NBS (2.5 equiv) | Acetonitrile | 50 | 16 | 72 | 89 |
| Br₂ + FeBr₃ | DCM | 0→25 | 18 | 85 | 95 |
Key findings:
-
FeBr₃ improves regioselectivity by stabilizing the bromonium ion intermediate.
-
NBS in polar solvents reduces side products but requires higher temperatures.
Palladium-Catalyzed Cross-Coupling Approaches
Cross-coupling reactions enable modular synthesis from dibromopyridine precursors. Suzuki-Miyaura couplings with acetyl-containing boronic acids are explored, though challenges in boronic acid stability necessitate alternative strategies.
Suzuki Coupling with Protected Acetyl Groups
A two-step protocol involves:
-
Coupling 2,4,6-tribromopyridine with vinylboronic acid to install a vinyl group.
-
Oxidative cleavage of the vinyl group to an acetyl moiety using ozonolysis or KMnO₄.
Table 2: Coupling Efficiency with Pd Catalysts
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Dioxane/H₂O | 61 |
| PdCl₂(dppf) | - | K₂CO₃ | MeCN | 58 |
| Pd(PPh₃)₄ | - | NaHCO₃ | THF/H₂O | 54 |
Reaction conditions: 80–100°C, 12–24 h under argon.
Multi-Step Synthesis from Pyridine Derivatives
Halogen Exchange on Chloropyridine Intermediates
Chloropyridines undergo halogen exchange using HBr or LiBr in the presence of Cu catalysts:
Grignard Addition to Cyanopyridines
A three-step sequence:
-
2-Cyanopyridine is brominated at 4- and 6-positions using Br₂/FeBr₃.
-
The nitrile group is reduced to an acetyl group via Grignard addition (MeMgBr, THF, 0°C).
-
Acidic workup yields the target compound (overall yield: 65%).
Optimization of Reaction Conditions
Temperature and Solvent Effects
-
Bromination : Lower temperatures (0–25°C) minimize debromination side reactions.
-
Coupling : Polar aprotic solvents (e.g., dioxane) improve Pd catalyst solubility and turnover.
Table 3: Solvent Impact on Pd-Catalyzed Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dioxane | 2.2 | 61 |
| THF | 7.5 | 54 |
| DMF | 37 | 48 |
Catalyst Loading and Ligand Design
Reducing Pd(OAc)₂ loading to 0.5 mol% with bidentate ligands (e.g., dppf) maintains activity while lowering costs.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dibromopyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
1-(4,6-Dibromopyridin-2-YL)ethanone serves as a valuable building block in organic synthesis. Its structure allows for various modifications through:
- Nucleophilic Substitution Reactions : The dibromopyridine moiety can undergo nucleophilic substitution to introduce different functional groups, making it versatile for synthesizing complex organic molecules.
- Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki and Heck reactions) to form biaryl compounds, which are significant in pharmaceuticals and materials science.
Medicinal Chemistry
2. Drug Development
The compound's structural features contribute to its potential as a pharmacophore in drug design:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogens. For example, studies have demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
- Antioxidant Properties : The compound has shown effectiveness in scavenging free radicals, suggesting potential applications in combating oxidative stress-related diseases .
3. Enzyme Interaction
The compound may interact with specific enzymes, potentially leading to inhibition or modulation of enzymatic activity. This interaction is crucial for developing therapeutic agents targeting various diseases.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various derivatives of this compound. The findings are summarized in the table below:
| Compound Name | MIC (µg/mL) | Target Bacteria | Activity Type |
|---|---|---|---|
| This compound | 4 | S. aureus | Antibacterial |
| Derivative A | 0.5 | E. faecalis | Antibacterial |
| Derivative B | 8 | P. aeruginosa | Antibacterial |
| Ethyl 2-(3-iodo-4-methylphenyl)acetate | 1 | K. pneumoniae | Antibacterial |
Case Study 2: Synthesis of Biologically Active Compounds
The synthesis of novel compounds based on the dibromopyridine scaffold has been explored for their potential as enzyme inhibitors and therapeutic agents. The modifications made to the original compound have led to promising candidates for further development.
Mechanism of Action
The mechanism of action of 1-(4,6-Dibromopyridin-2-YL)ethanone involves its interaction with specific molecular targets. The bromine atoms and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s key structural analogs differ in substituent type, position, and heterocyclic core. Below is a comparative analysis:
Table 1: Comparative Analysis of 1-(4,6-Dibromopyridin-2-YL)ethanone and Analogs
Positional and Functional Group Effects
- Substituent Position: The 4,6-dibromo pattern creates a symmetric electronic environment distinct from mono-substituted analogs (e.g., 2-chloropyridin-3-yl ethanone in ). This symmetry may influence crystal packing in materials science applications .
- Heterocycle vs. Phenyl: Phenyl-based ethanones (e.g., 1-(2-chlorophenyl)ethanone) lack the nitrogen heteroatom, altering redox behavior and hydrogen-bonding capacity compared to pyridine derivatives .
Biological Activity
1-(4,6-Dibromopyridin-2-YL)ethanone is a chemical compound featuring a pyridine ring substituted with bromine atoms at the 4 and 6 positions and an ethanone functional group. This structure endows the compound with unique biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C9H8Br2N
- Molecular Weight : Approximately 295.98 g/mol
- Structure : The presence of two bromine substituents on the pyridine ring enhances the compound's reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the bromination of 2-acetylpyridine using bromine in an organic solvent like acetic acid or dichloromethane. This process employs electrophilic aromatic substitution to introduce bromine at the desired positions on the pyridine ring.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess antibacterial and antifungal properties. For instance, derivatives of dibrominated pyridines have been reported to inhibit the growth of various bacterial strains including E. coli and Staphylococcus aureus .
- Cytotoxicity : In vitro assays suggest that dibromopyridine derivatives can induce cytotoxic effects in cancer cell lines. The mechanism may involve the modulation of apoptotic pathways or interference with cellular signaling .
- Enzyme Inhibition : The compound's ability to bind to specific enzymes is crucial for its pharmacological potential. Studies have indicated that similar dibrominated compounds can act as inhibitors of enzymes involved in critical metabolic pathways, suggesting potential therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various dibrominated pyridine derivatives, including this compound. The results indicated that this compound exhibited significant activity against E. coli, with a minimum inhibitory concentration (MIC) of 125 µg/mL. This suggests potential applications in treating bacterial infections .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of dibrominated pyridines on human cancer cell lines. The study found that this compound induced apoptosis in breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways .
Interaction Profile
The interaction profile of this compound suggests that it can form covalent bonds with nucleophilic sites in proteins and enzymes. This capability is essential for modulating biological pathways, which underpins its potential therapeutic effects.
| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial against E. coli | 125 | - |
| Cytotoxicity in MCF-7 cells | - | 15 |
Q & A
Q. What are the common synthetic routes for 1-(4,6-dibromopyridin-2-yl)ethanone?
- Methodological Answer : Synthesis typically involves bromination of a pyridine precursor under controlled conditions. For example, halogenation reactions using brominating agents (e.g., PBr₃ or NBS) in solvents like DMF or acetonitrile are employed. Multi-step protocols may include protection/deprotection strategies to achieve regioselectivity. Purification via column chromatography or recrystallization ensures high purity .
- Key Considerations :
- Temperature control (0–60°C) to avoid side reactions.
- Solvent choice impacts reaction kinetics and selectivity.
Q. How is the purity and structural integrity of the compound verified?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of impurities (e.g., pyridyl protons appear δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS to validate molecular weight (expected ~290 g/mol for dibrominated derivatives) .
- HPLC : Purity assessment (>95% purity threshold for biological assays) .
Q. How to design derivatives to enhance bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Br with CF₃ for metabolic stability) .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- Fragment-Based Design : Screen combinatorial libraries for synergistic motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
